molecular formula C10H13N5O4 B12348869 N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide

Cat. No.: B12348869
M. Wt: 267.24 g/mol
InChI Key: BAFKXCJEYJLTDX-UHFFFAOYSA-N
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Description

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide is a chemical compound known for its antiviral properties It is a derivative of guanine and is commonly associated with its use in antiviral medications, particularly for the treatment of herpes simplex virus infections

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide typically involves the selective alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of phase transfer catalysis is common in industrial settings due to its efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its antiviral properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the guanine ring structure.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as hydroxide ions or alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide involves its conversion to a monophosphate by a virus-specified pyrimidine deoxynucleoside (thymidine) kinase. This monophosphate is then converted to di- and triphosphates, which inhibit viral DNA polymerase more effectively than cellular DNA polymerase. This selective inhibition prevents viral DNA replication, thereby inhibiting viral multiplication .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A widely used antiviral drug with a similar structure and mechanism of action.

    Ganciclovir: Another antiviral compound with a similar guanine-based structure.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide is unique due to its specific structure, which allows for selective inhibition of viral DNA polymerase. Its role as an impurity in the synthesis of acyclovir also highlights its importance in pharmaceutical quality control .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide

InChI

InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,7,16H,2-3,5H2,1H3,(H,12,14,17,18)

InChI Key

BAFKXCJEYJLTDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCO

Origin of Product

United States

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